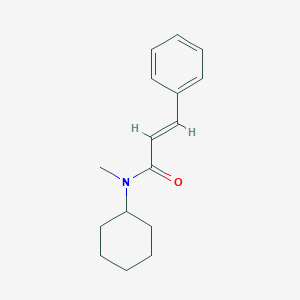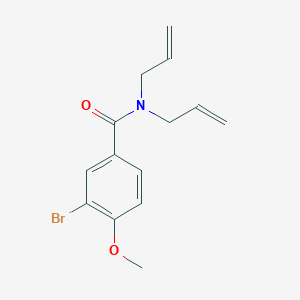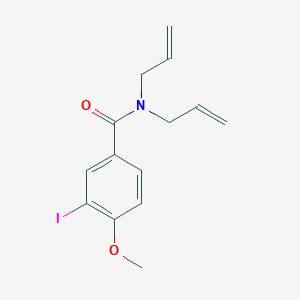![molecular formula C17H25N3O3S2 B319272 N-(3-methylbutanoyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B319272.png)
N-(3-methylbutanoyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutanoyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea is a complex organic compound with a molecular formula of C20H29N3O3S2. This compound is notable for its unique structure, which includes a piperidine ring, a sulfonyl group, and a carbamothioyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutanoyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methylbutanoyl chloride with 4-(piperidin-1-ylsulfonyl)aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutanoyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-methylbutanoyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methylbutanoyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-{[4-(1-piperidinylsulfonyl)phenyl]carbamothioyl}benzamide
- 3-methyl-N-[4-(piperidin-1-yl)phenyl]butanamide
Uniqueness
N-(3-methylbutanoyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.
Properties
Molecular Formula |
C17H25N3O3S2 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-methyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]butanamide |
InChI |
InChI=1S/C17H25N3O3S2/c1-13(2)12-16(21)19-17(24)18-14-6-8-15(9-7-14)25(22,23)20-10-4-3-5-11-20/h6-9,13H,3-5,10-12H2,1-2H3,(H2,18,19,21,24) |
InChI Key |
WXXOTBXZRGNUSA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)propanamide](/img/structure/B319189.png)
![N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide](/img/structure/B319190.png)
![2-{[(acetylamino)carbothioyl]amino}-N-cyclohexylbenzamide](/img/structure/B319196.png)
![2-[({[3-(2-chlorophenyl)acryloyl]amino}carbothioyl)amino]-N-cyclohexylbenzamide](/img/structure/B319198.png)
![N-cyclohexyl-2-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzamide](/img/structure/B319200.png)



![Methyl 2-[(3-iodo-4-methylbenzoyl)amino]benzoate](/img/structure/B319206.png)
![Methyl 2-[(3-bromo-4-methylbenzoyl)amino]benzoate](/img/structure/B319207.png)
![Methyl 2-{[(2,4-dibromophenoxy)acetyl]amino}benzoate](/img/structure/B319208.png)
![Methyl 2-{[3-(1-naphthyl)acryloyl]amino}benzoate](/img/structure/B319209.png)
![Methyl 2-({[(1-bromo-2-naphthyl)oxy]acetyl}amino)benzoate](/img/structure/B319210.png)
![Methyl 2-[(3-iodo-4-methoxybenzoyl)amino]benzoate](/img/structure/B319211.png)
